1-(2-(3-Bromophénoxy)éthyl)pipéridin-4-one

Vue d'ensemble

Description

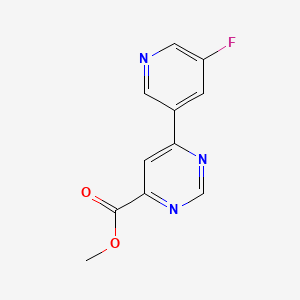

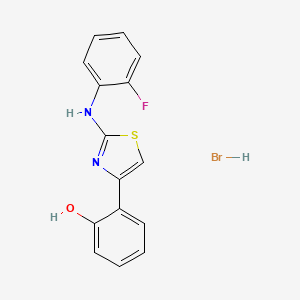

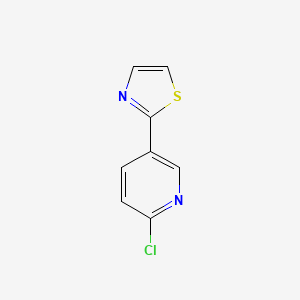

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is a chemical compound with the CAS Number: 1274696-47-7 . It has a molecular weight of 298.18 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name of this compound is 1-[2-(3-bromophenoxy)ethyl]-2-piperidinone . The InChI code is 1S/C13H16BrNO2/c14-11-4-3-5-12(10-11)17-9-8-15-7-2-1-6-13(15)16/h3-5,10H,1-2,6-9H2 .Physical And Chemical Properties Analysis

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is an oil that is stored at room temperature . It has a molecular weight of 298.18 .Applications De Recherche Scientifique

Rôle dans la conception de médicaments

Les pipéridines, y compris la « 1-(2-(3-bromophénoxy)éthyl)pipéridin-4-one », font partie des fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle significatif dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Synthèse de divers dérivés de la pipéridine

Ce composé joue un rôle crucial dans la synthèse de divers dérivés de la pipéridine tels que les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones .

Activité biologique et pharmacologique

Les pipéridines, y compris la « this compound », ont été trouvées pour présenter une activité biologique et pharmacologique . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments.

Applications antivirales

Ce composé a montré des activités antivirales, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antiviraux.

Applications anticancéreuses

“this compound” a également été trouvé pour avoir des activités anticancéreuses. Cela ouvre des possibilités pour son utilisation dans le développement de nouveaux médicaments anticancéreux.

Applications antibactériennes

Ce composé a montré des activités antibactériennes, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antibactériens.

Produit intermédiaire dans la synthèse de la paliperidone

En particulier, le 6-fluoro-3- (pipéridin-4-yl)-1,2-benzoxazole est un produit intermédiaire important dans la synthèse de la paliperidone , qui est le principal métabolite actif de la rispéridone, un antipsychotique plus ancien . “this compound” pourrait potentiellement être utilisé dans des rôles similaires.

Développement de méthodes rapides et économiques pour la synthèse

Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . “this compound” pourrait potentiellement jouer un rôle dans ce domaine.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

Mécanisme D'action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Target of Action

The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. Many piperidine derivatives have been found to have significant biological activity, making them valuable in the development of new drugs .

Mode of Action

The mode of action of piperidine derivatives can also vary greatly. The specific interactions between the compound and its targets depend on the structure of the compound and the nature of the target .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific compound and its targets .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary based on the specific compound. Factors such as the compound’s structure, formulation, route of administration, and dose can all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of a piperidine derivative’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to effects on the whole organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include things like temperature, pH, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for both in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications .

Metabolic Pathways

1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding how the compound is processed within the body and its overall impact on metabolism .

Transport and Distribution

The transport and distribution of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-one within cells and tissues are essential for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors are crucial for determining the compound’s bioavailability and therapeutic potential .

Propriétés

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAMEKHRQBDXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)

![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)

![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)